molecular formula C15H31Cl2PS3 B14511282 Dihexyl (2,3-dichloropropyl)phosphonotrithioate CAS No. 63349-31-5

Dihexyl (2,3-dichloropropyl)phosphonotrithioate

Cat. No.: B14511282
CAS No.: 63349-31-5
M. Wt: 409.5 g/mol
InChI Key: DMYABWRWNRGFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihexyl (2,3-dichloropropyl)phosphonotrithioate is an organophosphorus compound characterized by the presence of a phosphonotrithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihexyl (2,3-dichloropropyl)phosphonotrithioate typically involves the reaction of dihexyl phosphite with 2,3-dichloropropyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dihexyl (2,3-dichloropropyl)phosphonotrithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonotrithioate oxides.

    Reduction: Reduction reactions can convert the compound into phosphonotrithioate derivatives with different oxidation states.

    Substitution: The chlorine atoms in the 2,3-dichloropropyl group can be substituted with other nucleophiles, leading to a variety of substituted phosphonotrithioates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonotrithioate oxides.

    Reduction: Reduced phosphonotrithioate derivatives.

    Substitution: Substituted phosphonotrithioates with various functional groups.

Scientific Research Applications

Dihexyl (2,3-dichloropropyl)phosphonotrithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dihexyl (2,3-dichloropropyl)phosphonotrithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of key metabolic processes and the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihexyl (2,3-dichloropropyl)phosphonotrithioate is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

63349-31-5

Molecular Formula

C15H31Cl2PS3

Molecular Weight

409.5 g/mol

IUPAC Name

2,3-dichloropropyl-bis(hexylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C15H31Cl2PS3/c1-3-5-7-9-11-20-18(19,14-15(17)13-16)21-12-10-8-6-4-2/h15H,3-14H2,1-2H3

InChI Key

DMYABWRWNRGFHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSP(=S)(CC(CCl)Cl)SCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.